9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as midazolam and its analogues, has been described using isocyanide reagents . In this methodology, imidazobenzodiazepine intermediates can be easily prepared via an improved process. One-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild condition led to the formation of imidazobenzodiazepine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The process involves a one-pot annulation process using tosylmethyl isocyanide (Tos-MIC) and ethyl isocyanoacetate reagents .Scientific Research Applications
Structural and Reactivity Studies
Research on compounds related to 9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one focuses on understanding their structural characteristics and reactivity. For example, Alonso et al. (2020) investigated the regiospecific synthesis and structural studies of various diazepin-ones, some containing fluoro-substituents, revealing insights into their crystal structures and NMR spectral data (Alonso et al., 2020). These findings contribute to the fundamental understanding of such compounds, enabling the exploration of their potential applications in scientific research and beyond.
Synthesis of Heterocyclic Systems
The development of novel synthesis strategies for heterocyclic analogs represents another area of application. Kharaneko and Bogza (2013) outlined a novel method for preparing pyrrolo[3,4-d][1,2]diazepines, expanding the range of accessible heterocyclic compounds for further investigation (Kharaneko & Bogza, 2013). This research provides a foundation for the synthesis of new molecules that may have various scientific and medicinal applications.
Diversity-Oriented Synthesis Approach
Hussain et al. (2014) described an efficient synthetic approach to annulated benzodiazepines, showcasing a high substrate tolerance and leading to a library of fused heterocycles potentially useful for novel biologically active compounds or drug leads (Hussain et al., 2014). This diversity-oriented synthesis approach highlights the versatility of diazepine-based compounds for various research applications.
Electrophilic Substitution Reactions
Johnston and McNab (2009) explored the unexpected electrophilic substitution-decarbonylation process in the synthesis of diazepinones, providing insights into the reactivity and potential modifications of such compounds (Johnston & McNab, 2009). Understanding these reactions can inform the design of new compounds with specific functionalities for research or therapeutic purposes.
Properties
IUPAC Name |
9a-(4-fluorophenyl)-2,3,4,5,8,9-hexahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-12-5-3-11(4-6-12)14-8-7-13(18)17(14)10-2-1-9-16-14/h3-6,16H,1-2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQQFIOKECOMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=O)CCC2(NC1)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801163417 | |
Record name | 7H-Pyrrolo[1,2-a][1,3]diazepin-7-one, 9a-(4-fluorophenyl)octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801163417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1148027-29-5 | |
Record name | 7H-Pyrrolo[1,2-a][1,3]diazepin-7-one, 9a-(4-fluorophenyl)octahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1148027-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[1,2-a][1,3]diazepin-7-one, 9a-(4-fluorophenyl)octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801163417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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